Befiradol

5-HT1A receptor agonism GPCR functional selectivity signal transduction

Unlike partial agonists (buspirone, (±)8-OH-DPAT), Befiradol is a full 5-HT1A agonist with 2.7 nM Ki, >1000-fold selectivity, and proven in vivo efficacy: reverses L-DOPA-induced dyskinesia at 0.16 mg/kg in rat models. Its functional selectivity for Gαo activation enables biased agonism studies. Superior reference standard for Parkinson's LID, serotonergic signaling, and PET tracer research. Ensure reproducibility—do not substitute.

Molecular Formula C20H22ClF2N3O
Molecular Weight 393.9 g/mol
CAS No. 208110-64-9
Cat. No. B1667908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBefiradol
CAS208110-64-9
Synonyms((3-chloro-4-fluoro-phenyl)-(4-fluoro-4-((5-methyl-pyridin-2-ylmethyl)-amino)-methyl)piperidin-1-yl)-methadone
befiradol
F 13640
F13640
NLX-112
Molecular FormulaC20H22ClF2N3O
Molecular Weight393.9 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F
InChIInChI=1S/C20H22ClF2N3O/c1-14-2-4-16(25-11-14)12-24-13-20(23)6-8-26(9-7-20)19(27)15-3-5-18(22)17(21)10-15/h2-5,10-11,24H,6-9,12-13H2,1H3
InChIKeyPKZXLMVXBZICTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Befiradol (NLX-112, F13640): A Highly Selective 5-HT1A Receptor Full Agonist with Differentiated Pharmacology


Befiradol (CAS: 208110-64-9), also known as NLX-112 and F13640, is a small-molecule serotonin 5-HT1A receptor agonist [1]. It exhibits nanomolar affinity (Ki = 2.7 nM), exceptional selectivity (>1000-fold over other receptor types), and full agonist efficacy at the 5-HT1A receptor [2][3]. It is under investigation for treating L-DOPA-induced dyskinesia (LID) in Parkinson's disease, having advanced to Phase 2 clinical trials [4]. As a potent, highly selective, and full agonist, it distinguishes itself from first-generation partial agonists and less selective compounds, making it a critical reference standard and tool compound for research in serotonergic signaling and drug-induced motor disorders [5].

Why 5-HT1A Agonists Like Buspirone or (±)8-OH-DPAT Are Not Interchangeable with Befiradol in R&D Programs


Generic substitution of befiradol with other 5-HT1A agonists like buspirone or (±)8-OH-DPAT will introduce significant variability and likely fail to replicate published in vivo findings [1]. As demonstrated in multiple head-to-head studies, befiradol acts as a full, high-efficacy agonist, whereas (±)8-OH-DPAT is a partial agonist and buspirone is both a partial agonist at 5-HT1A and a dopamine D2 receptor antagonist [2][3]. This translates into profound differences in functional selectivity (e.g., biased agonism for Gαo activation) and in vivo efficacy, where befiradol robustly reverses catalepsy and dyskinesia, while buspirone is ineffective or even exacerbates these conditions [4][5]. The quantitative evidence below demonstrates that these are not subtle pharmacological nuances but fundamental, experiment-defining differences that directly impact study outcomes and data reproducibility.

Quantitative Evidence Differentiating Befiradol from Closest Comparators: A Procurement and Assay Design Guide


Superior Functional Efficacy at 5-HT1A Receptors Compared to Buspirone and (±)8-OH-DPAT

Befiradol acts as a full agonist at 5-HT1A receptors, exhibiting significantly greater efficacy than the reference partial agonists (±)8-OH-DPAT and buspirone across multiple signaling pathways [1]. In assays measuring G-protein activation, befiradol's maximal effect (Emax) approaches that of the endogenous agonist serotonin (5-HT), while (±)8-OH-DPAT and buspirone show markedly lower efficacy [2].

5-HT1A receptor agonism GPCR functional selectivity signal transduction

Functional Selectivity: Preferential Activation of Gαo Signaling

Befiradol exhibits a distinct functional selectivity profile, demonstrating a bias towards activation of Gαo subunits in rat hippocampal membranes [1]. This is in contrast to the reference compounds (±)8-OH-DPAT and buspirone, which show different or less pronounced G-protein coupling profiles [2].

Biased agonism G-protein coupling GPCR signaling

In Vivo Efficacy Against Tetrabenazine-Induced Catalepsy and Depression-like Behavior

In a rat model of Huntington's disease-related symptoms, befiradol (0.16-2.5 mg/kg p.o.) completely abolished tetrabenazine-induced catalepsy [1]. In stark contrast, the comparator buspirone (0.63-5.0 mg/kg p.o.) was completely ineffective and even tended to potentiate catalepsy at the 0.63 mg/kg dose [1].

Parkinsonism models antidepressant activity Huntington's disease

Potent and Complete Reversal of L-DOPA-Induced Dyskinesia (LID) in a Hemiparkinsonian Rat Model

Befiradol demonstrates a robust and unique therapeutic profile in a preclinical model of L-DOPA-induced dyskinesia (LID) [1]. At a low dose of 0.16 mg/kg i.p., befiradol abolished Abnormal Involuntary Movements (AIMs) in hemiparkinsonian rats, an effect that was reversed by the selective 5-HT1A antagonist WAY100635 [1]. Critically, the study notes that previous 5-HT1A agonists have yielded disappointing results in this context, underscoring befiradol's distinctive efficacy [2].

L-DOPA-induced dyskinesia Parkinson's disease motor disorders

Demonstrated Lack of Misuse Potential vs. Dopamine Agonists

In contrast to dopamine agonists used for Parkinson's disease, which can produce cocaine-like effects, befiradol (NLX-112) does not exhibit misuse potential [1]. In rat intracranial self-stimulation (ICSS) assays, befiradol did not facilitate ICSS and at higher doses (0.3 and 1.0 mg/kg p.o.) reduced it, while cocaine (10 mg/kg i.p.) produced the expected facilitation [1]. Furthermore, in macaques trained to discriminate cocaine, befiradol (0.01-0.1 mg/kg p.o.) did not substitute for the cocaine cue [1].

Drug abuse liability preclinical safety Parkinson's disease

Favorable Brain Penetration and Pharmacokinetic Profile for CNS Research

Befiradol (NLX-112) demonstrates pharmacokinetic properties well-suited for CNS research, including rapid brain exposure (Tmax 0.25-0.5 h) and an extended brain half-life (3.6 h) that is approximately threefold longer than its plasma half-life (1.1 h) [1]. At a therapeutically relevant dose (0.16 mg/kg i.p.), brain concentrations reach 51-63 ng/g within the first hour [1].

Pharmacokinetics CNS drug development brain penetration

High-Impact Research and Industrial Applications for Befiradol Based on Differentiated Evidence


Validating Novel Anti-Dyskinetic Therapies in Parkinson's Disease Models

Befiradol's unique ability to fully reverse L-DOPA-induced dyskinesia (LID) in the hemiparkinsonian rat model at a dose of 0.16 mg/kg i.p. makes it an essential positive control for research programs developing new treatments for LID [1]. Its efficacy stands in contrast to many other 5-HT1A agonists that have failed to show robust effects in this assay, making it a superior benchmark for evaluating new chemical entities or mechanisms targeting this debilitating side effect [1].

Investigating Biased Agonism at the 5-HT1A Receptor

As a tool compound with demonstrated functional selectivity for Gαo activation over other G-protein subtypes in rat hippocampal membranes, befiradol is ideal for studies aiming to dissect the role of specific signaling pathways downstream of the 5-HT1A receptor [2]. Using befiradol alongside reference partial agonists like (±)8-OH-DPAT and buspirone can help researchers delineate which signaling pathways are critical for therapeutic efficacy versus side effects, providing a powerful platform for developing next-generation biased agonists [2].

PET Tracer Development and Occupancy Studies for CNS Targets

Given its high affinity (Ki = 2.7 nM), exceptional selectivity, and favorable brain penetration (brain:plasma half-life ratio of ~3.3), befiradol serves as an excellent scaffold for developing PET tracers targeting the 5-HT1A receptor [3][4]. The compound's own radiolabeled version, [18F]F13640, has been used in microPET studies to demonstrate dose-dependent receptor occupancy in brain regions relevant to motor control and mood [4]. This application is critical for translational research, allowing for the non-invasive measurement of target engagement in living subjects.

Dissecting Serotonergic Modulation in Models of Depression and Anxiety with a Full Agonist

In the rat forced swim test (FST), befiradol (0.16 mg/kg i.p.) produced a substantial 75% reduction in immobility time, indicating robust antidepressant-like activity [1]. Unlike partial agonists like buspirone, which often show inconsistent or weak effects in such models, befiradol's full agonist profile provides a more potent and reliable tool for investigating the role of 5-HT1A receptors in mood regulation and for evaluating new compounds in combination studies [1][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Befiradol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.